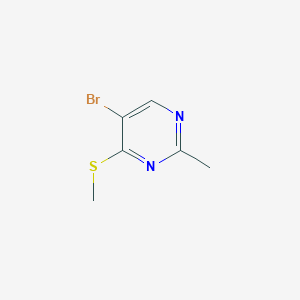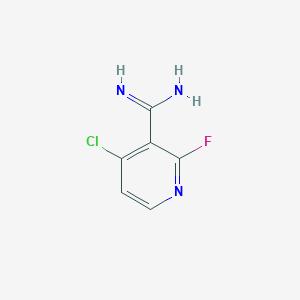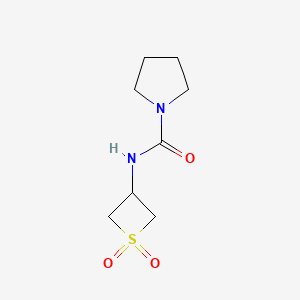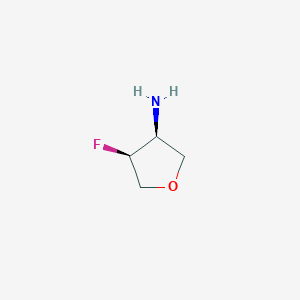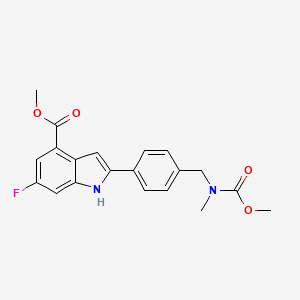
methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and an indole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in achieving industrial-scale production.
化学反応の分析
Types of Reactions
Methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The indole core structure is known to interact with various enzymes and receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
- Methyl 6-chloro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
- Methyl 6-bromo-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
- Methyl 6-iodo-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
Uniqueness
The presence of the fluorine atom in methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from its chloro, bromo, and iodo counterparts, which may exhibit different reactivity and biological activity.
特性
分子式 |
C20H19FN2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-1H-indole-4-carboxylate |
InChI |
InChI=1S/C20H19FN2O4/c1-23(20(25)27-3)11-12-4-6-13(7-5-12)17-10-15-16(19(24)26-2)8-14(21)9-18(15)22-17/h4-10,22H,11H2,1-3H3 |
InChIキー |
PJRAGOJGYBWMDA-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3N2)F)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



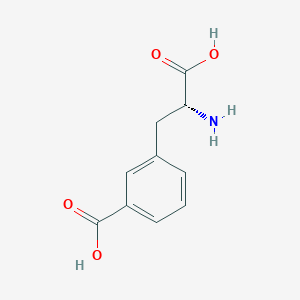
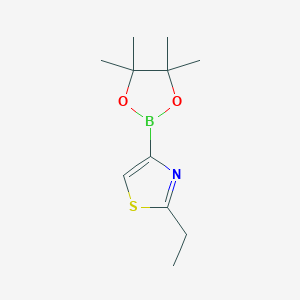

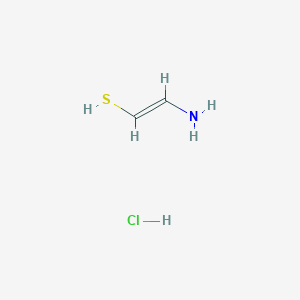
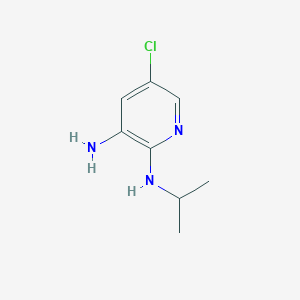
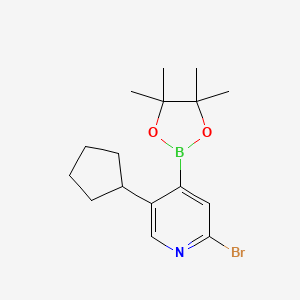
![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
